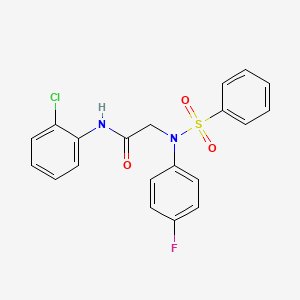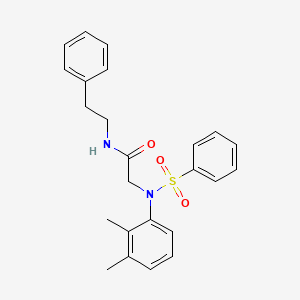![molecular formula C16H33N3O2 B4957204 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4957204.png)
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol, also known as PEP-692, is a chemical compound that has been studied for its potential use in the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and has the potential to be developed into a new therapeutic agent for the treatment of these disorders.
Mécanisme D'action
The exact mechanism of action of 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the dopamine and serotonin systems. 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has been shown to have various biochemical and physiological effects in preclinical studies. These effects include neuroprotection, improved cognitive function, and increased dopamine and serotonin levels in the brain. 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in preclinical studies. However, there are also some limitations to using 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol in lab experiments. Its exact mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol. These include further studies on its mechanism of action, its safety and efficacy in humans, and its potential use in combination with other drugs for the treatment of neurological disorders. Additionally, more research is needed to determine the optimal dosage and administration of 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol for therapeutic use.
Méthodes De Synthèse
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the reaction of 1-(4-piperidinyl)-4-propylpiperazine with 2-(2-chloroethoxy)ethanol in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has been studied extensively for its potential use in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and depression. In preclinical studies, 2-{2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol has been shown to have neuroprotective effects and to improve cognitive function.
Propriétés
IUPAC Name |
2-[2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O2/c1-2-5-17-6-3-16(4-7-17)19-10-8-18(9-11-19)12-14-21-15-13-20/h16,20H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDERUXDBCRPZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[4-(1-Propylpiperidin-4-yl)piperazin-1-yl]ethoxy]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-cyclohexylpropanoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4957125.png)

![N-(2-methyl-2-propen-1-yl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4957140.png)

![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957159.png)
![4-(2-chlorophenyl)-5-cyano-2-methyl-6-{[2-oxo-2-(2-thienyl)ethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4957160.png)
![N-[(2-chlorophenyl)(phenyl)methyl]urea](/img/structure/B4957164.png)

![1-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4957177.png)
![N-(1H-benzimidazol-2-ylmethyl)-1-[2-(3-fluorophenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4957192.png)
![N~1~,N~1~-diethyl-N~2~-(2-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4957193.png)


![1,5,7-trimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B4957208.png)